![molecular formula C18H16ClF3N2 B1341467 1-[4-(trifluoromethyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride CAS No. 367251-31-8](/img/structure/B1341467.png)
1-[4-(trifluoromethyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of beta-carboline, which is a type of indole alkaloid . The trifluoromethyl group attached to the phenyl ring could potentially alter the properties and biological activity of the compound.
Molecular Structure Analysis
The molecular structure of this compound would consist of a beta-carboline core with a trifluoromethylphenyl group attached. Beta-carbolines are tricyclic compounds, and the presence of the trifluoromethyl group could potentially influence the compound’s electronic properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could potentially increase the compound’s lipophilicity, which could influence its solubility and stability .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
β-Carbolines, including those with trifluoromethyl groups, are synthesized through various chemical reactions, highlighting their significance in synthetic organic chemistry. For instance, 1,1-Disubstituted 1,2,3,4-tetrahydro-β-carbolines have been formed by the action of trifluoroacetic acid on enamines derived from tryptamine or tryptophan, showcasing the methodology for introducing trifluoromethyl groups into β-carboline structures (Kirkpatrick & MacLaren, 1983).
Biochemical and Pharmacological Activities
β-Carbolines exhibit a range of biochemical and pharmacological activities. Novel β-carboline derivatives, including those bearing a substituted carbohydrazide group at C-3, have shown inhibitory activity against dicotyledonous and monocotyledonous weeds, indicating their potential as herbicidal agents (Weng et al., 2012). Additionally, β-carboline hybrids have been evaluated for anticancer activity, with some compounds showing significant cytotoxicity against cancer cells and inducing apoptosis, further highlighting the potential therapeutic applications of β-carbolines in oncology (Kamal et al., 2014).
Antioxidant Properties
Certain β-carbolines have been investigated for their antioxidant properties. Tetrahydro-β-carboline alkaloids found in fruits and fruit juices, for example, have demonstrated activity as antioxidants and radical scavengers, suggesting their potential role in dietary supplementation and health promotion (Herraiz & Galisteo, 2003).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2.ClH/c19-18(20,21)12-7-5-11(6-8-12)16-17-14(9-10-22-16)13-3-1-2-4-15(13)23-17;/h1-8,16,22-23H,9-10H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRBZMEZIMXHFIG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1C3=CC=CC=C3N2)C4=CC=C(C=C4)C(F)(F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClF3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(trifluoromethyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(5-amino-2-methoxy-4-propylphenoxy)ethyl]acetamide hydrochloride](/img/structure/B1341405.png)

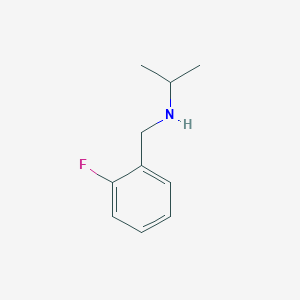

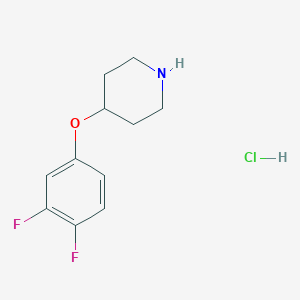
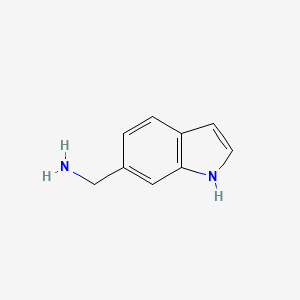
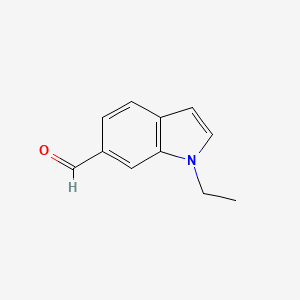
![3-[(3-Fluorophenyl)amino]propanoic acid](/img/structure/B1341438.png)
![3-[(4-Fluorophenyl)amino]propanoic acid](/img/structure/B1341439.png)

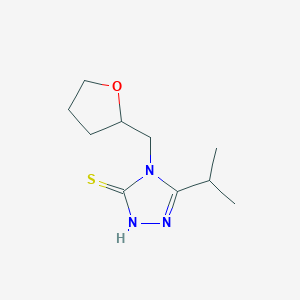
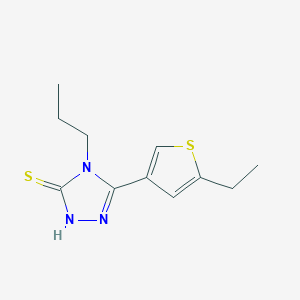
![1-(Benzo[d][1,3]dioxol-5-yl)-N-methylmethanamine hydrochloride](/img/structure/B1341448.png)